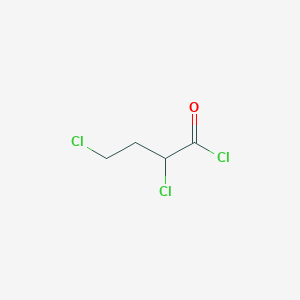
2,4-Dichlorobutanoyl chloride
Overview
Description
2,4-Dichlorobutanoyl chloride is an organic compound with the molecular formula C4H5Cl3O . It is a clear, colorless, and oily substance.
Molecular Structure Analysis
The molecular structure of this compound consists of a butanoyl group (a four-carbon chain) with two chlorine atoms attached at the 2nd and 4th carbon atoms, and a chloride group attached to the carbonyl carbon .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³, a boiling point of 205.9±20.0 °C at 760 mmHg, and a flash point of 81.2±22.3 °C . It has a molar refractivity of 35.1±0.3 cm³, a polar surface area of 17 Ų, and a molar volume of 126.2±3.0 cm³ .Scientific Research Applications
Adsorption Studies
- Adsorption of Agrochemicals: Research by Angın and Güneş (2020) focused on the adsorption of 2,4-dichlorophenoxy acetic acid (a derivative of 2,4-Dichlorobutanoyl Chloride) using activated carbon derived from orange pulp. The study found this method effective for removing this compound from aqueous solutions, demonstrating its potential in environmental cleanup applications (Angın & Güneş, 2020).
Degradation and Biodegradability
- Ozone Degradation in Wastewater: A study by Aken et al. (2015)
investigated the ozone degradation of 2,4-dichlorophenol in wastewater, focusing on its toxicity and biodegradability. The research showed a reduction in toxic effects and an increase in biodegradability following ozone treatment, suggesting a feasible method for treating wastewater containing 2,4-D derivatives (Aken, Broeck, Degrève, & Dewil, 2015).
- Bacterial Degradation of 2,4-Dichlorophenol: Felshia et al. (2018) presented a study on the degradation of 2,4-dichlorophenol by Bacillus licheniformis, demonstrating the potential of this bacterium in environmental remediation for pollutants related to this compound (Felshia, AshwinKarthick, Thilagam, & Gnanamani, 2018).
Detection and Monitoring
- Sensor Development for Detection: El-Beshlawy et al. (2022) developed sensors based on screen-printed electrodes for detecting 2,4-dichlorophenoxyacetic acid in wastewater and soil samples. This demonstrates the application of this compound in sensor technology for environmental monitoring (El-Beshlawy, Abdel-Haleem, Kamel, & Barhoum, 2022).
Advanced Oxidation Processes
- Electrochemical Oxidation for Pollutant Removal: Asim et al. (2017) explored the electrochemical oxidation of 2,4-dichlorophenol using a nanostructured anode, demonstrating its efficiency in removing pollutants from water. This research contributes to understanding advanced oxidation processes for environmental applications (Asim, Zhu, Batool, Hailili, Luo, Wang, & Wang, 2017).
Photocatalytic Degradation
- Nanoparticle-Assisted Degradation: Ebrahimi et al. (2020) investigated the photocatalytic degradation of 2,4-dichlorophenoxyacetic acid using Fe-doped TiO2 nanoparticles. This study provides insights into the use of nanotechnology for degrading environmental contaminants related to this compound [(Ebrahimi, Maleki, Rezaee, Daraei, Safari, Mckay, Lee, & Jafari, 2020)](https://consensus.app/papers/synthesis-application-fedoped-tio2-nanoparticles-ebrahimi/45a811d644f65027a6d7357eb94d0a79/?utm_source=chatgpt).
Environmental Impact and Toxicology
- Toxicity and Environmental Fate: Islam et al. (2017) reviewed the environmental fate, behavior, and eco-toxicological effects of 2,4-dichlorophenoxyacetic acid, a derivative of this compound. This study highlights the potential environmental and health impacts of this compound and underscores the need for effective degradation and removal methods (Islam, Wang, Farooq, Khan, Xu, Zhu, Zhao, Muños, Li, & Zhou, 2017).
Safety and Hazards
Future Directions
While specific future directions for 2,4-Dichlorobutanoyl chloride are not mentioned in the search results, it is likely that research will continue into its synthesis, reactions, and potential applications. One paper mentioned the synthesis of biaryls by following the Suzuki coupling , suggesting potential use in creating complex organic compounds.
Mechanism of Action
Target of Action
It is known that this compound is primarily used as an intermediate in the production of dyes and pharmaceuticals .
Mode of Action
As a chlorinated organic compound, it likely undergoes reactions typical of acyl chlorides, such as nucleophilic substitution or addition-elimination reactions .
Biochemical Pathways
As an intermediate in the production of dyes and pharmaceuticals, it likely participates in various synthetic pathways depending on the specific end product .
Result of Action
As an intermediate in the production of dyes and pharmaceuticals, its primary role is likely to contribute to the synthesis of these products .
Action Environment
The action, efficacy, and stability of 2,4-Dichlorobutanoyl chloride are likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . .
Properties
IUPAC Name |
2,4-dichlorobutanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O/c5-2-1-3(6)4(7)8/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMNNYSWBCOJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




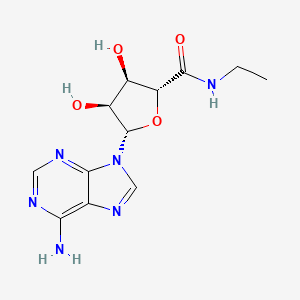


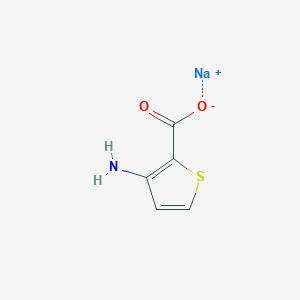
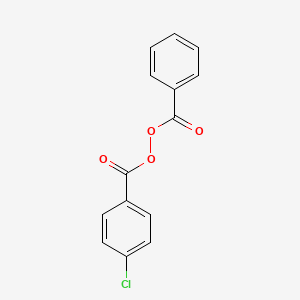
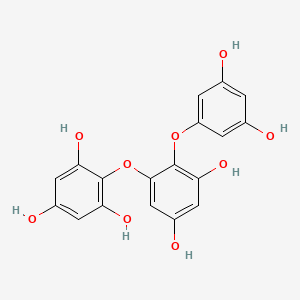

![(6S,7S)-7-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B3331204.png)
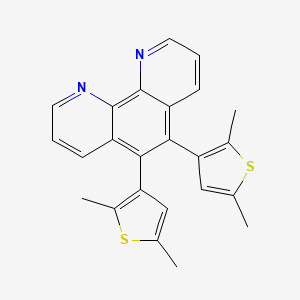
![4-Amino-[1,1'-biphenyl]-2-ol](/img/structure/B3331218.png)
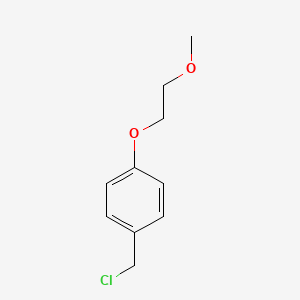
![{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3331229.png)
